1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dioxidotetrahydrothiophene ring and a pyrrolidinylcarbonyl-substituted phenylurea moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The dioxidotetrahydrothiophene intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Coupling with Pyrrolidinylcarbonyl-Substituted Phenyl: The final step involves coupling the urea intermediate with a pyrrolidinylcarbonyl-substituted phenyl compound under conditions such as reflux in an appropriate solvent (e.g., dichloromethane) with a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The urea and carbonyl groups can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Further oxidized thiophene derivatives.
Reduction: Reduced urea derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea: Lacks the pyrrolidinylcarbonyl substitution, potentially altering its biological activity.
3-(4-Pyrrolidinylcarbonylphenyl)-1-urea: Lacks the dioxidotetrahydrothiophene ring, which may affect its chemical reactivity.
Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea stands out due to the combination of the dioxidotetrahydrothiophene ring and the pyrrolidinylcarbonyl-substituted phenylurea moiety, which may confer unique chemical and biological properties not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N3O4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C16H21N3O4S/c20-15(19-8-1-2-9-19)12-3-5-13(6-4-12)17-16(21)18-14-7-10-24(22,23)11-14/h3-6,14H,1-2,7-11H2,(H2,17,18,21) |
InChI Key |
OWMLZHJZWTVVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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